

Application Notes and Protocols for Vildagliptin Impurity Analysis by HPLC

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is an oral anti-diabetic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. Ensuring the purity and safety of Vildagliptin active pharmaceutical ingredients (APIs) and finished dosage forms is critical. This document provides detailed application notes and protocols for the analysis of Vildagliptin and its impurities using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated analytical procedures.

Data Presentation: Mobile Phase Compositions and Chromatographic Conditions

The following tables summarize various mobile phase compositions and chromatographic conditions reported for the analysis of Vildagliptin and its impurities. This allows for a comparative overview of different analytical approaches.

Table 1: HPLC Methods for Vildagliptin Impurity Analysis



Method Type	Column	Mobile Phase A	Mobile Phase B	Gradien t/Isocrat ic	Flow Rate (mL/min)	Detectio n Wavele ngth (nm)	Referen ce
RP- HPLC	Hypersil ODS (250 x 4.6 mm, 5 μm)	Perchlori c acid Buffer	Methanol , Acetonitri le, and Triethyla mine	Gradient	1.0	210	[1]
RP- HPLC	Agilent Eclipse Plus C18 (250 x 4.6 mm, 5 µm)	mmol·L-1 sodium octanesul fonate solution (pH 2.1 with 0.1% phosphor ic acid)	Acetonitri le	Gradient	1.0	210	[2]



RP- HPLC	BDS Hypersil C8 (250 x 4.6 mm, 5 μm)	Ammoniu m dihydrog en orthopho sphate and octane sulfonic acid sodium salt buffer (pH 4)	Methanol and buffer (95:5)	Gradient	0.8	210	[3]
RP- HPLC	Purosphe r® RP-18 endcapp ed (125 × 4.0 mm, 5 μm)	2 mM ammoniu m acetate	Acetonitri le	Isocratic (80:20, v/v)	1.2	210	[4]
RP- HPLC	Symmetr y® Waters C18 (150 mm × 4.6 mm, 5 μm)	Potassiu m dihydrog en phosphat e buffer (pH 4.6)	Acetonitri le and Methanol	Isocratic (30:50:20 , v/v/v)	1.0	220	[5]
RP- HPLC	C18 (250 mm x 4.6 mm, 5 μm)	0.1M potassiu m dihydrog en phosphat e (pH 6.8)	Acetonitri le	Isocratic (75:25, v/v)	1.0	260	[6]



RP- HPLC	KROMA SIL CN (250 mm × 3.9 mm, 3.5 μm)	Water- methanol (55:45) containin g 2.5 mM ammoniu m acetate and 0.1% formic acid	-	Isocratic	0.5	MS detection	[7]
UPLC	X-Bridge C18 (4.6 x 250 mm, 5 μm)	10 mM ammoniu m acetate in water (pH 8.5 with ammonia) and acetonitril e (98:2, v/v)	10 mM ammoniu m acetate in water (pH 8.5 with ammonia) and acetonitril e (30:70, v/v)	Gradient	0.8	210	[8]

Table 2: Gradient Program for a UPLC Method



Time (min)	% Mobile Phase B			
0	7			
25	7			
35	16			
45	16			
45.1	24			
65	50			
80	50			
85	7			
95	7			
This gradient program is for the UPLC method using an X-Bridge C18 column as referenced above.[8]				

Experimental Protocols

This section provides a detailed methodology for a stability-indicating RP-HPLC method for the determination of Vildagliptin and its impurities.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is based on a gradient method that has been shown to be effective in separating Vildagliptin from its known and unknown impurities generated during forced degradation studies.[1]

- 1. Materials and Reagents
- Vildagliptin reference standard and impurity standards
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



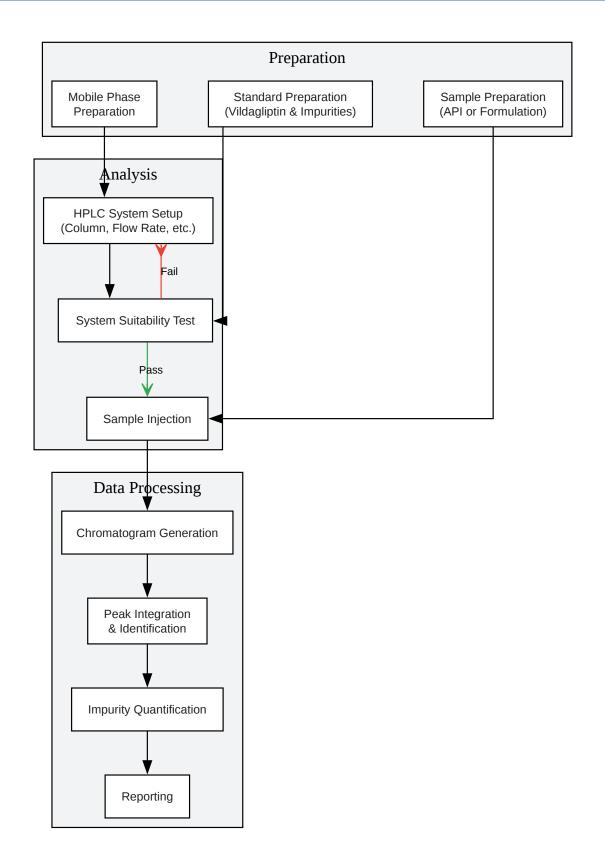
- Perchloric acid (AR grade)
- Triethylamine (AR grade)
- Water (HPLC grade)
- 2. Chromatographic System
- HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- Data acquisition and processing software.
- 3. Chromatographic Conditions
- Column: Hypersil ODS, 250 x 4.6 mm, 5 μm particle size[1]
- Mobile Phase A: Perchloric acid Buffer
- Mobile Phase B: A mixture of Methanol, Acetonitrile, and Triethylamine[1]
- Flow Rate: 1.0 mL/minute[1]
- Detection Wavelength: 210 nm[1]
- Injection Volume: 10 μL
- Column Temperature: Ambient or controlled at 25 °C
- 4. Preparation of Solutions
- Buffer Preparation: Prepare the Perchloric acid buffer as per standard laboratory procedures.
- Mobile Phase Preparation: Prepare the mobile phases A and B as specified. Degas the mobile phases before use.
- Standard Solution Preparation: Accurately weigh and dissolve the Vildagliptin reference standard in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.



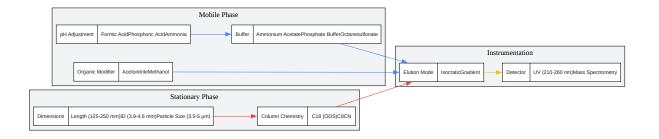
- Sample Solution Preparation: Accurately weigh and dissolve the Vildagliptin sample (API or crushed tablets) in the diluent to achieve a target concentration. Filter the solution through a 0.45 μm syringe filter before injection.
- 5. System Suitability
- Inject the standard solution multiple times (typically five or six replicates).
- The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is within the acceptable limits (e.g., ≤ 2.0%).
- 6. Analysis Procedure
- Equilibrate the column with the initial mobile phase composition for a sufficient time.
- Inject the blank (diluent), followed by the standard solution and then the sample solutions.
- Run the gradient program as required to separate the impurities from the main Vildagliptin peak.
- 7. Data Analysis
- Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the standards (if available) or by using relative response factors.
- For unknown impurities, the percentage can be calculated using the area normalization method, assuming the response factor is the same as that of Vildagliptin.

Mandatory Visualization Vildagliptin Impurity Analysis Workflow









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